molecular formula C10H12N2O3S B12415607 Bentazone-13C10,15N

Bentazone-13C10,15N

Cat. No.: B12415607
M. Wt: 251.20 g/mol
InChI Key: ZOMSMJKLGFBRBS-ODZTYCMJSA-N
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Description

Bentazone-13C10,15N is a stable isotope-labeled version of Bentazone, a post-emergence herbicide. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes. Bentazone is widely used for the selective control of broadleaf weeds and sedges in crops such as beans, rice, corn, peanuts, and mint. It functions by interfering with the photosynthesis process in susceptible plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bentazone-13C10,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Bentazone molecule. The general synthetic route includes the following steps:

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine.

    Cyclization: The amine undergoes cyclization to form the thiadiazine ring.

    Isotope Labeling: Carbon-13 and nitrogen-15 isotopes are introduced during the synthesis to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of isotopes and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bentazone-13C10,15N undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze under different pH conditions, leading to the formation of degradation products.

    Photolysis: Exposure to light, especially under mercury or xenon lamps, results in photodecomposition.

    Oxidation: The compound can undergo oxidation reactions, forming hydroxylated products.

Common Reagents and Conditions:

    Hydrolysis: Conducted in buffer solutions at different pH levels (4.0, 7.0, and 9.0) and temperatures (15°C, 25°C, 35°C, and 45°C).

    Photolysis: Performed under mercury or xenon light irradiation in the presence of solvents like methanol and ethyl acetate.

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Scientific Research Applications

Bentazone-13C10,15N has several scientific research applications:

Mechanism of Action

Bentazone-13C10,15N exerts its herbicidal effects by interfering with the photosynthesis process in plants. It specifically inhibits photosystem II (PSII) by competing with plastoquinone for the QB binding site. This inhibition disrupts electron transport, leading to the generation of oxidative stress and ultimately causing the death of susceptible plants .

Comparison with Similar Compounds

    Bentazone: The non-labeled version of Bentazone.

    Chloridazon: Another herbicide used for controlling broadleaf weeds.

    Terbuthylazine: A herbicide used for controlling weeds in various crops.

Comparison: Bentazone-13C10,15N is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Unlike its non-labeled counterpart, this compound allows for precise tracking and quantification in environmental and pharmacokinetic studies. Chloridazon and Terbuthylazine, while similar in their herbicidal activity, do not possess the same isotope labeling, limiting their use in certain research applications .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

251.20 g/mol

IUPAC Name

2,2-dioxo-3-(1,2,3-13C3)propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one

InChI

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1

InChI Key

ZOMSMJKLGFBRBS-ODZTYCMJSA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])N1[13C](=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[15NH]S1(=O)=O

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O

Origin of Product

United States

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